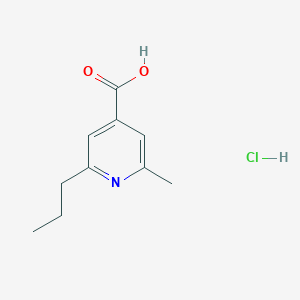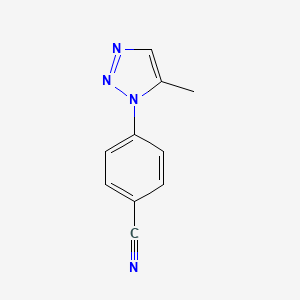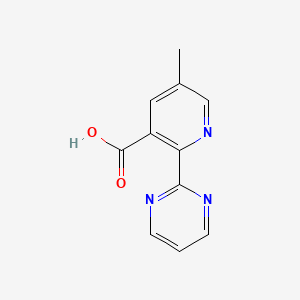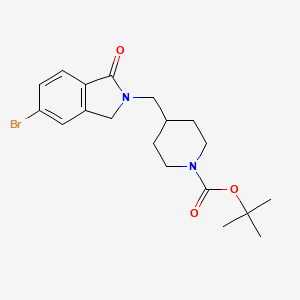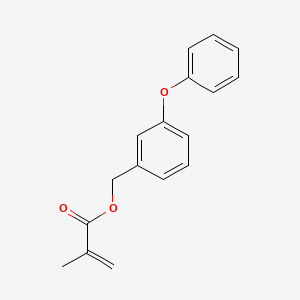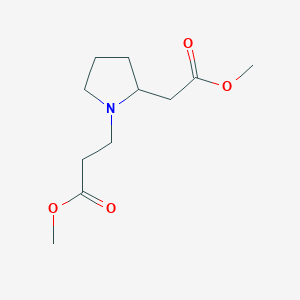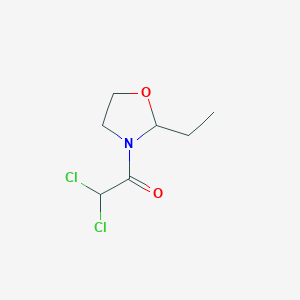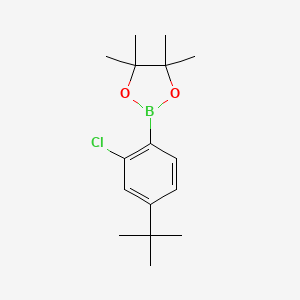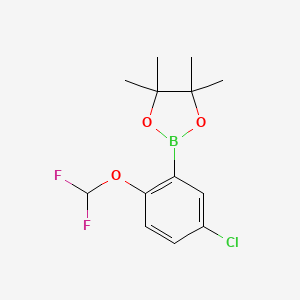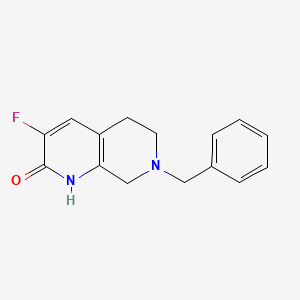
7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the naphthyridine core using catalysts like palladium on carbon (Pd/C).
Benzylation: The phenylmethyl group can be introduced via benzylation reactions using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen functionalities, while reduction could lead to fully saturated naphthyridine rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the fluorine and phenylmethyl groups.
3-Fluoro-1,7-naphthyridine: Lacks the tetrahydro and phenylmethyl groups.
7-Benzyl-1,7-naphthyridin-2(1H)-one: Lacks the fluorine and tetrahydro groups.
Uniqueness
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is unique due to the combination of its fluorine, tetrahydro, and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H15FN2O |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
7-benzyl-3-fluoro-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-12-6-7-18(10-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) |
Clave InChI |
PQRQTAMGEWHMTO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C(=O)N2)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


